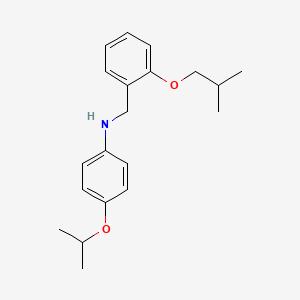

N-(2-Isobutoxybenzyl)-4-isopropoxyaniline

CAS No.: 1040692-62-3

Cat. No.: VC2984592

Molecular Formula: C20H27NO2

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040692-62-3 |

|---|---|

| Molecular Formula | C20H27NO2 |

| Molecular Weight | 313.4 g/mol |

| IUPAC Name | N-[[2-(2-methylpropoxy)phenyl]methyl]-4-propan-2-yloxyaniline |

| Standard InChI | InChI=1S/C20H27NO2/c1-15(2)14-22-20-8-6-5-7-17(20)13-21-18-9-11-19(12-10-18)23-16(3)4/h5-12,15-16,21H,13-14H2,1-4H3 |

| Standard InChI Key | AOSALISKVCFIPE-UHFFFAOYSA-N |

| SMILES | CC(C)COC1=CC=CC=C1CNC2=CC=C(C=C2)OC(C)C |

| Canonical SMILES | CC(C)COC1=CC=CC=C1CNC2=CC=C(C=C2)OC(C)C |

Introduction

N-(2-Isobutoxybenzyl)-4-isopropoxyaniline is an organic compound classified as an aniline derivative. It features an isobutoxy group and an isopropoxy group attached to a benzyl moiety, which contributes to its unique chemical and biological properties. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Synthesis and Chemical Reactions

The synthesis of N-(2-Isobutoxybenzyl)-4-isopropoxyaniline typically involves multi-step organic reactions. While specific synthesis protocols are not detailed in the available literature, compounds with similar structures often require conditions such as controlled temperatures, specific solvents, and catalysts to optimize yield and purity.

Common Reactions:

-

Nucleophilic Substitution: The isobutoxy or isopropoxy groups can be replaced by other nucleophiles under appropriate conditions.

-

Oxidation: The compound can be oxidized to form corresponding derivatives, although specific oxidizing agents and conditions are not detailed.

Research and Development

N-(2-Isobutoxybenzyl)-4-isopropoxyaniline is primarily used in research settings. Its unique structure makes it a valuable intermediate for synthesizing more complex molecules with potential applications in pharmaceuticals or materials science. Further research is needed to fully explore its properties and potential uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume